Acide DABCYL, SE

Vue d'ensemble

Description

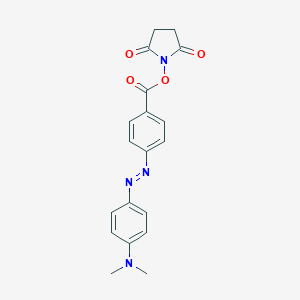

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is a synthetic compound widely used in scientific research. It is known for its ability to label proteins or peptides through their amino groups by forming stable peptide bonds. This compound is particularly useful in fluorescent studies of proteins due to its characteristic broad and intense visible absorption but lack of fluorescence .

Applications De Recherche Scientifique

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is extensively used in various scientific research applications:

Chemistry: Used as a reagent for labeling proteins or peptides.

Biology: Utilized in fluorescent studies of proteins and as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies.

Medicine: Employed in the development of diagnostic assays and therapeutic research.

Industry: Used in the synthesis of fluorescent probes and other biochemical reagents

Mécanisme D'action

Target of Action

DABCYL acid, SE, also known as 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester or (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, is primarily used as a reagent to label proteins or peptides through their amino-groups . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles .

Mode of Action

The compound has an NHS (N-hydroxysuccinimidyl) group that allows easy labeling of proteins or peptides for use in substrates or other detection systems . It has absorption wavelengths that overlap well with EDANS, and some other fluorophores, in FRET-type quenched substrates .

Biochemical Pathways

It is known that the compound is widely used to prepare a variety of fret-based probes that contain dabcyl . These probes can be used to study various biochemical pathways where the labeled proteins or peptides are involved.

Pharmacokinetics

It is soluble in dmso , which could potentially impact its bioavailability

Result of Action

The primary result of DABCYL acid, SE’s action is the labeling of proteins or peptides through their amino-groups . This labeling allows the proteins or peptides to be used in substrates or other detection systems, particularly in FRET-type quenched substrates .

Action Environment

The action of DABCYL acid, SE can be influenced by environmental factors such as temperature and light. The compound is shipped at 4°C and recommended to be stored at -20°C long term . It should also be stored under desiccating conditions . Before use, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour .

Analyse Biochimique

Biochemical Properties

This compound is reactive with terminal amines or lysines of peptides and other nucleophiles . It is used as a reagent to label proteins or peptides through their amino groups . The succinimidyl ester of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate allows easy labeling of proteins or peptides for use in substrates or other detection systems .

Cellular Effects

The attachment of the (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate group not only increases the cellular uptake of the cell-penetrating peptides but it may affect the mechanism of their internalization . Its conjugates with antitumor drugs were studied on different cells and showed antitumor activity .

Molecular Mechanism

The molecular mechanism of action of (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate involves its interaction with terminal amines or lysines of peptides and other nucleophiles . This interaction allows the compound to be used as a reagent to label proteins or peptides, facilitating their detection in various biochemical applications .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in DMSO , suggesting that it can be stored and used in solution form for various biochemical experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester typically involves the reaction of 4-[4-(Dimethylamino)phenylazo]benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester primarily undergoes substitution reactions. It reacts with nucleophiles such as amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide.

Conditions: Mild temperatures, organic solvents like DMF.

Major Products

The major product formed from the reaction of 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester with amines is the corresponding amide .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester

- N-Succinimidyl 4-(dimethylamino)benzoate

Uniqueness

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester is unique due to its broad and intense visible absorption without fluorescence, making it an ideal quencher in FRET studies. Its ability to form stable peptide bonds with terminal amines or lysines of peptides also sets it apart from other similar compounds .

Activité Biologique

4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester (commonly referred to as DABCYL-SE) is a chemical compound notable for its applications in biochemistry, particularly in the labeling of proteins and peptides. Its structure allows it to act as a versatile reagent in various biological assays, including fluorescence resonance energy transfer (FRET) experiments.

- Molecular Formula : C19H18N4O4

- Molecular Weight : 366.37 g/mol

- CAS Number : 146998-31-4

- Structure : The compound features an azo group (-N=N-) linking two aromatic systems, which contributes to its colorimetric properties and reactivity with amines.

DABCYL-SE functions primarily through its ability to react with primary amines, forming stable amide bonds. This property is exploited in various biological applications:

- Protein Labeling : The compound is widely used for labeling proteins due to its ability to form covalent bonds with amino acid side chains, particularly lysine residues.

- Fluorescence Applications : In FRET-based assays, DABCYL acts as a quencher when paired with a suitable fluorophore, allowing for sensitive detection of molecular interactions.

Case Studies and Research Findings

-

Protein Labeling Efficiency :

- A study demonstrated that DABCYL-SE effectively labels proteins with high efficiency, maintaining structural integrity and functionality post-labeling. The labeling was quantified using spectrophotometric methods, showing a significant increase in absorbance at specific wavelengths indicative of successful conjugation.

-

Use in FRET Assays :

- Research highlighted the use of DABCYL-SE in FRET assays to study protein-protein interactions. In these experiments, the compound was conjugated to one protein while a fluorophore was attached to another. The resulting FRET signal was used to quantify interaction dynamics in live cells.

-

Colorimetric Detection :

- DABCYL-SE has been utilized in colorimetric assays for the detection of specific biomolecules. For instance, a rapid colorimetric assay developed for detecting bacterial contamination leveraged the azo group's color change upon reaction with target molecules, providing a visual indicator of biological activity.

Comparative Analysis of Biological Activity

| Application | Methodology | Findings |

|---|---|---|

| Protein Labeling | Spectrophotometry | High efficiency and retention of activity |

| FRET Assays | Fluorescence Measurement | Quantitative assessment of interactions |

| Colorimetric Assay | Visual Color Change Detection | Rapid detection of target biomolecules |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOVDNBDQHYNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400841 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-31-4 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.